molecular formula C7H6F6N2O B2548439 4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole CAS No. 2375267-55-1

4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole

Cat. No.: B2548439
CAS No.: 2375267-55-1
M. Wt: 248.128
InChI Key: GQIGHPVVSSDZCZ-UHFFFAOYSA-N
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Description

4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a fluorinated pyrazole derivative characterized by a unique trifluoromethoxyethyl substituent at the 1-position and a methyl group at the 4-position of the pyrazole ring. The trifluoromethoxy (OCF₃) and trifluoroethyl (CF₂CF₃) moieties contribute to its high electronegativity and lipophilicity, which are critical for applications in agrochemicals or pharmaceuticals. While direct crystallographic data for this compound are absent in the provided evidence, analogous pyrazole derivatives (e.g., ) suggest that such fluorinated groups enhance thermal stability and influence molecular packing in solid states . The compound’s structural complexity aligns with modern trends in designing bioactive molecules with improved metabolic resistance and target specificity.

Properties

IUPAC Name

4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F6N2O/c1-4-2-14-15(3-4)6(9,10)5(8)16-7(11,12)13/h2-3,5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQIGHPVVSSDZCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(C(OC(F)(F)F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole typically involves the reaction of 4-methyl-1H-pyrazole with 1,1,2-trifluoro-2-(trifluoromethoxy)ethyl halides under basic conditions. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as column chromatography, can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethoxy or trifluoroethyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF or DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in Pyrazole Derivatives

A structurally related compound, 1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole (), shares the trifluoromethyl (CF₃) group but differs in substituent placement. Key distinctions include:

  • Substituent Effects : The target compound’s trifluoromethoxyethyl chain introduces greater steric bulk and electron-withdrawing capacity compared to the methoxyphenyl groups in . This likely reduces solubility in polar solvents but increases membrane permeability.
  • Molecular Weight : The target compound (empirical formula: C₈H₇F₆N₂O) has a lower molecular weight (~276.15 g/mol) than the compound (408.37 g/mol), which may enhance bioavailability .

Heterocyclic Hybrids

Compounds such as 7-(4-(trifluoromethyl)phenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole () feature fused pyrazole-imidazole systems. Comparisons reveal:

  • Synthetic Complexity : The target compound lacks protective groups (e.g., SEM in ), simplifying synthesis but possibly reducing stability under acidic conditions .

Agrochemical Analogues

Novaluron (), a benzoylurea insecticide, shares functional similarities with the target compound through fluorine-rich substituents. Key contrasts include:

  • Mode of Action: Novaluron inhibits chitin synthesis via benzoylurea pharmacophores, while pyrazole derivatives often target mitochondrial complexes or hormone receptors.
  • Substituent Impact: The target compound’s trifluoromethoxyethyl group may confer resistance to oxidative degradation compared to novaluron’s chlorinated aromatic rings, which are prone to photolysis .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Potential Application
Target Compound C₈H₇F₆N₂O ~276.15 4-methyl, 1-(trifluoromethoxyethyl) Agrochemicals
1-(4-Methoxyphenyl)-... () C₂₀H₁₉F₃N₂O₄ 408.37 3-CF₃, 1/5-methoxyphenyl Pharmaceutical lead
Novaluron () C₁₇H₉ClF₆N₂O₄ 452.71 Dichlorophenyl, benzamide Insecticide

Table 2: Electronic and Functional Comparisons

Compound Electron-Withdrawing Groups LogP (Estimated) Stability Notes
Target Compound CF₃, OCF₃ ~2.8 High thermal stability, hydrolytically resistant
7h () CF₃, SEM ~3.5 SEM group enhances solubility in organic phases
Novaluron () Cl, CF₃ ~4.1 Photolabile chlorines limit field persistence

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s lack of protective groups (vs. ) simplifies large-scale synthesis, critical for agrochemical use.
  • Biological Efficacy: While novaluron’s benzoylurea scaffold is well-documented, the pyrazole core in the target compound may offer novel modes of action, such as GABA receptor modulation .
  • Environmental Impact: The trifluoromethoxyethyl group’s stability suggests reduced environmental persistence compared to chlorinated analogues (e.g., novaluron) .

Biological Activity

4-methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound contains a pyrazole ring and trifluoromethoxy groups that enhance its lipophilicity and pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C8H8F6N2O\text{C}_8\text{H}_8\text{F}_6\text{N}_2\text{O}

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The trifluoromethoxy group enhances binding affinity to certain receptors and enzymes, which can lead to diverse pharmacological effects.

Key Mechanisms

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been evaluated for its inhibitory effects on the polyketide synthase (Pks13) enzyme in Mycobacterium tuberculosis, demonstrating sub-micromolar IC50 values in enzyme assays .
  • Antimicrobial Properties : Compounds with similar structures have been reported to possess antimicrobial activities. The presence of trifluoromethyl groups is associated with enhanced potency against various bacterial strains.

Antimicrobial Activity

In a study assessing various pyrazole derivatives, compounds similar to this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell wall synthesis.

Anti-inflammatory Effects

Research indicates that pyrazole derivatives can also exert anti-inflammatory effects. The compound's ability to modulate inflammatory cytokines has been observed in vitro, suggesting potential applications in treating inflammatory diseases .

Study 1: Inhibition of Pks13 in M. tuberculosis

A screening campaign involving over 150,000 compounds identified several inhibitors of the Pks13 enzyme critical for mycobacterial cell wall synthesis. Among these inhibitors, this compound demonstrated significant potency with an IC50 value below 100 nM. This finding highlights its potential as a lead compound for developing new anti-tuberculosis drugs .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis was conducted on a series of pyrazole derivatives to evaluate their biological activities. Modifications at the trifluoromethoxy position significantly impacted both binding affinity and biological efficacy. Compounds with enhanced lipophilicity showed improved cellular uptake and biological response .

Data Tables

Compound NameStructural FeaturesBiological ActivityIC50 (μM)
This compoundPyrazole ring, Trifluoromethoxy groupAntimicrobial, Inhibitor of Pks13<0.1
5-MethylpyrazoleSimple pyrazole structureAnti-inflammatoryN/A
TrifluoromethylpyrazoleContains trifluoromethyl groupAnticancerN/A

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